molecular formula C12H8BrNOS B14581562 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-65-6

8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one

Cat. No.: B14581562
CAS No.: 61164-65-6
M. Wt: 294.17 g/mol
InChI Key: KQSJWJNWYJOMGN-UHFFFAOYSA-N
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Description

8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that features a unique structure combining bromine, methyl, and thiopyrano groups with an indole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor indole compound followed by cyclization with a thiopyrano moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole
  • 8-Bromo-5H-pyrido[3,2-b]indole
  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives

Comparison: Compared to these similar compounds, 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one stands out due to its unique combination of bromine, methyl, and thiopyrano groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

61164-65-6

Molecular Formula

C12H8BrNOS

Molecular Weight

294.17 g/mol

IUPAC Name

8-bromo-5-methylthiopyrano[3,2-b]indol-4-one

InChI

InChI=1S/C12H8BrNOS/c1-14-9-3-2-7(13)6-8(9)12-11(14)10(15)4-5-16-12/h2-6H,1H3

InChI Key

KQSJWJNWYJOMGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1C(=O)C=CS3

Origin of Product

United States

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